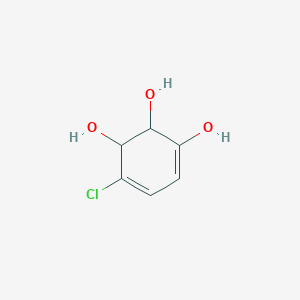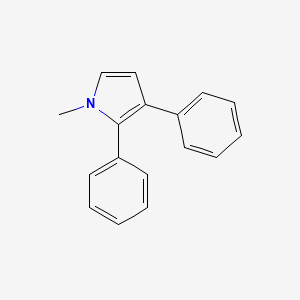
18-(Dimethylamino)octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-(Dimethylamino)octadecanoic acid is a chemical compound with the molecular formula C20H41NO2 It is a derivative of octadecanoic acid, where a dimethylamino group is attached to the 18th carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dimethylamino)octadecanoic acid typically involves the reaction of octadecanoic acid with dimethylamine. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octadecanoic acid, dimethylamine, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
18-(Dimethylamino)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
18-(Dimethylamino)octadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which 18-(Dimethylamino)octadecanoic acid exerts its effects involves interactions with cellular membranes and proteins. The dimethylamino group can interact with various molecular targets, influencing pathways related to lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid:
Hexadecanoic acid:
Uniqueness
18-(Dimethylamino)octadecanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
113394-06-2 |
|---|---|
Fórmula molecular |
C20H41NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
18-(dimethylamino)octadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h3-19H2,1-2H3,(H,22,23) |
Clave InChI |
UPUWUGHOSFGDQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)






![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
